Bismuth titanium oxide (Bi2Ti2O7)

カタログ番号 B077052

CAS番号:

11115-71-2

分子量: 625.69 g/mol

InChIキー: VDESGIACEFVDCZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Bismuth titanium oxide (Bi2Ti2O7) is a solid inorganic compound of bismuth, titanium, and oxygen . It is known for its pyrochlore structure .

Synthesis Analysis

Bi2Ti2O7 can be synthesized through a solvothermal route . It can also be produced by heating a mixture of bismuth and titanium oxides .Molecular Structure Analysis

The structure of Bi2Ti2O7 is characterized by X-ray diffraction, N2 adsorption-desorption isotherms, transmission electron microscopy, and UV/visible diffuse reflectance spectroscopy . It has a pyrochlore structure .Chemical Reactions Analysis

Bi2Ti2O7 has been tested in photooxidation and photoreforming of glycerol under UV and visible light . It has also been employed as a photocatalyst to oxidize rhodamine B dyes (RhB) and reduce hexavalent chromium (Cr(VI)) .Physical And Chemical Properties Analysis

Bi2Ti2O7 is odorless and insoluble in water . It has a molar mass of 625.688 g·mol−1 .科学的研究の応用

Synthesis and Structure :

- Bi2Ti2O7 can be synthesized using a co-precipitation route from solutions of titanium with aqueous bismuth nitrate. It crystallizes into a cubic pyrochlore phase, and its crystallization is very temperature sensitive. The pure phase can only be obtained within a few degrees of 470°C. Studies also revealed positional disorder in the bismuth site and in the O' oxide site both at ambient temperature and at 2K (Hector & Wiggin, 2004).

Photocatalytic Applications :

- A Bi2Ti2O7/TiO2/RGO composite was synthesized for photocatalytic degradation of ciprofloxacin under simulated sunlight. This composite exhibited significantly enhanced photocatalytic performance compared to individual components, reaching a degradation efficiency of 95% in 180 minutes (Li et al., 2020).

- Bismuth-doped titanium dioxide nanoparticles (Bi-TiO2 NPs) showed increased photocatalytic activity by varying the doping concentration. At certain calcination temperatures, the crystal structure of Bi2Ti2O7 is formed when bismuth doping concentration is high (Wu, Chang & Lin, 2017).

- Bi2Ti2O7 is also explored in the context of TiO2/Bi2O3 photocatalysts for water treatment. The photocatalytic activity of the heterojunction was determined from the degradation of Orange II under visible and UV light (Ayekoe, Robert & Goné, 2016).

Material Synthesis and Characterization :

- Research on atomic layer deposition of ferroelectric bismuth titanate Bi4Ti3O12 thin films revealed that bismuth titanate thin films can be prepared by this method, and these films postannealed at 750 °C crystallized to either pyrochlore Bi2Ti2O7-type structures or phase-pure Bi4Ti3O12 depending on the Bi/(Bi + Ti) ratio in the film (Vehkamäki et al., 2006).

Photocatalytic Hydrogen Production :

- Bismuth/titanium oxide (Bi3+/TiO2) composite nanofibers synthesized via electrospinning showed enhanced photocatalytic efficiency for concurrent production of clean water and H2 from glycerol under solar irradiation (Lee et al., 2021).

Surface Analysis :

- Surface analysis of bismuth titanate by Auger and X-ray photoelectron spectroscopy indicated that oxygen vacancies are preferentially sited in the vicinity of bismuth ions, and the variation in the valence state of titanium ions is also possible (Jovalekić, Zdujić & Atanasoska, 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

dibismuth;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.7O.2Ti/q2*+3;7*-2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDESGIACEFVDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

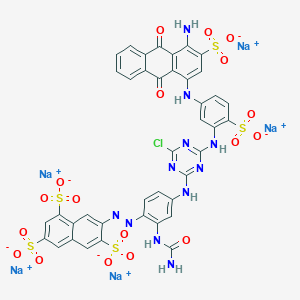

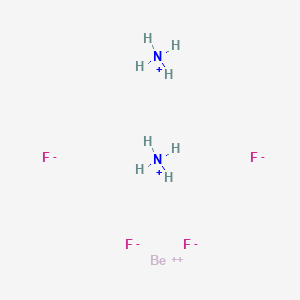

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth titanium oxide (Bi2Ti2O7) | |

CAS RN |

11115-71-2, 12010-68-3, 12010-77-4, 12048-51-0 | |

| Record name | Bismuth titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi4Ti3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibismuth trititanium nonaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibismuth dititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabismuth trititanium dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

1

Citations

Title Compositional tuning of the aurivillius phase material Bi5Ti3−2xFe1+xNbxO15 (0 ≤ x ≤ 0.4) grown by chemical solution Page 1 Title Compositional tuning of the aurivillius phase …

Number of citations: 0

cora.ucc.ie

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)